molecular formula C29H42N6O9 B608835 Mal-PEG2-Val-Cit-amido-PAB-OH CAS No. 2055041-38-6

Mal-PEG2-Val-Cit-amido-PAB-OH

Número de catálogo: B608835
Número CAS: 2055041-38-6
Peso molecular: 618.69
Clave InChI: NXGJAGHMGZCZSF-NVQXNPDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mal-PEG2-Val-Cit-amido-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is composed of several functional groups, including maleimide, polyethylene glycol (PEG), valine-citrulline dipeptide, and p-aminobenzyloxycarbonyl (PAB). The maleimide group reacts with thiol groups, while the valine-citrulline dipeptide is cleaved by proteases, making it useful for targeted drug delivery .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Mal-PEG2-Val-Cit-amido-PAB-OH interacts with enzymes such as cathepsin B . This enzyme is present in the lysosome, ensuring that the ADC payload is released only within the cell .

Cellular Effects

The effects of this compound on cells are largely determined by the nature of the ADC or PROTAC it is part of. As a linker, it does not directly influence cell function, but it plays a crucial role in ensuring the selective delivery of the ADC payload to the target cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the ADC payload within the cell, allowing it to exert its effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are dependent on the stability of the ADC or PROTAC it is part of. As a linker, it does not degrade independently but is cleaved within the cell to release the ADC payload .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models would be determined by the ADC or PROTAC it is part of. As a linker, it does not have direct effects, but it plays a crucial role in the delivery of the ADC payload .

Metabolic Pathways

This compound is involved in the metabolic pathway of the ADC or PROTAC it is part of. It interacts with cathepsin B, an enzyme present in the lysosome .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the ADC or PROTAC it is part of. As a linker, it does not interact with transporters or binding proteins independently .

Subcellular Localization

The subcellular localization of this compound is within the lysosome, where it is cleaved by cathepsin B . This ensures that the ADC payload is released within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Val-Cit-amido-PAB-OH involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

    Proteases: Enzymes like cathepsin B cleave the valine-citrulline dipeptide.

    Thiol-containing Compounds: React with the maleimide group for conjugation.

    Aqueous Buffers: Used to maintain pH during reactions

Major Products

Aplicaciones Científicas De Investigación

Key Applications

  • Antibody-Drug Conjugates (ADCs)
    • Mal-PEG2-Val-Cit-amido-PAB-OH is primarily utilized in the synthesis of ADCs. These conjugates consist of an antibody linked to a cytotoxic drug via a stable linker. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes, ensuring that the drug is released only within target cells .
  • Proteolysis-Targeting Chimeras (PROTACs)
    • This compound also plays a role in the development of PROTACs, which are designed to degrade specific proteins within cells. The linker connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the desired protein, utilizing the ubiquitin-proteasome system for selective degradation .
  • Drug Delivery Systems
    • In drug delivery research, this compound enhances the targeted delivery and efficacy of therapeutic agents. Its ability to selectively bind to thiol-containing proteins allows for precise drug release mechanisms critical in therapeutic applications .

Case Studies

  • Cancer Therapeutics
    • A study demonstrated that ADCs utilizing this compound showed enhanced efficacy against various cancer cell lines due to targeted delivery mechanisms that improved drug accumulation at tumor sites while reducing off-target effects .
  • Innovative PROTAC Development
    • Research involving PROTACs linked with this compound showed promising results in selectively degrading oncogenic proteins, offering potential new avenues for cancer treatment strategies .
  • Stability and Efficacy Studies
    • Stability assays conducted in human plasma confirmed that ADCs using this linker maintained their integrity over extended periods, ensuring that therapeutic agents remain effective until they reach their target cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Mal-PEG2-Val-Cit-amido-PAB-OH is unique due to its specific combination of functional groups, which provide both stability and targeted release. The valine-citrulline dipeptide is particularly effective for protease-mediated cleavage, making it highly suitable for targeted drug delivery applications .

Actividad Biológica

Mal-PEG2-Val-Cit-amido-PAB-OH is a specialized compound primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its design incorporates several functional groups that enhance its biological activity, making it a critical component in targeted drug delivery systems. This article explores the compound's biological activity, mechanisms, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Maleimide Group : Facilitates conjugation to thiol-containing molecules.
  • PEG Spacer : Provides hydrophilicity, improving solubility and stability.
  • Valine-Citrulline Dipeptide : A substrate for enzymatic cleavage, particularly by cathepsin B.
  • Para-Aminobenzyl Group : Enhances the stability of the linker and facilitates payload release.

The molecular formula is C29H42N6O9C_{29}H_{42}N_{6}O_{9} with a molecular weight of approximately 618.7 g/mol .

The biological activity of this compound is primarily linked to its role in ADCs. The mechanism involves:

  • Conjugation : The maleimide group reacts with thiols on antibodies or other biomolecules.
  • Cellular Uptake : Once conjugated, ADCs are internalized by target cells through endocytosis.
  • Enzymatic Cleavage : Inside the lysosome, cathepsin B cleaves the Val-Cit bond, releasing the cytotoxic payload specifically within cancer cells .

Biological Activity and Efficacy

Studies have shown that this compound significantly enhances the therapeutic efficacy of ADCs by ensuring targeted delivery of cytotoxic agents while minimizing off-target effects. Its hydrophilic properties help reduce aggregation and improve pharmacokinetics .

Case Studies

  • ADC Development : In a study involving the synthesis of an ADC using Mal-PEG2-Val-Cit-amido-PAB-OH, researchers demonstrated improved stability in human plasma compared to traditional linkers. The study highlighted that this linker allowed for higher drug-to-antibody ratios (DAR), enhancing therapeutic efficacy while maintaining safety profiles .
  • Payload Release Dynamics : Another research focused on the kinetics of payload release from ADCs containing Mal-PEG2-Val-Cit-amido-PAB-OH. Results indicated that the cleavage by cathepsin B was rapid and efficient, leading to effective cytotoxicity against targeted tumor cells while sparing normal tissues .

Limitations and Challenges

Despite its advantages, there are limitations associated with this compound:

  • Hydrophobicity : The Val-Cit component can limit the amount of payload due to its hydrophobic nature, potentially leading to aggregation issues .
  • Premature Cleavage : Enzymatic interference can cause premature linker cleavage, which may result in off-target toxicity .

Comparison with Other Linkers

The table below summarizes key differences between this compound and other common linkers used in ADCs:

Linker TypeMechanism of ActionStabilityPayload ReleaseTherapeutic Index
Mal-PEG2-Val-Cit-PAB-OHCathepsin B cleavageHighControlledHigh
Mc-Val-Cit-PAB-MMAECathepsin B cleavageModeratePremature releaseModerate
Glu-Val-CitNon-cathepsin resistantEnhancedControlledHigh

Propiedades

IUPAC Name

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIUTNYVVFCDIA-NVQXNPDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mal-PEG2-Val-Cit-amido-PAB-OH
Reactant of Route 2
Reactant of Route 2
Mal-PEG2-Val-Cit-amido-PAB-OH
Reactant of Route 3
Reactant of Route 3
Mal-PEG2-Val-Cit-amido-PAB-OH
Reactant of Route 4
Reactant of Route 4
Mal-PEG2-Val-Cit-amido-PAB-OH
Reactant of Route 5
Mal-PEG2-Val-Cit-amido-PAB-OH
Reactant of Route 6
Reactant of Route 6
Mal-PEG2-Val-Cit-amido-PAB-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.